molecular formula C20H22N2O3 B2802833 4-butoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 1351652-94-2

4-butoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Katalognummer B2802833
CAS-Nummer: 1351652-94-2
Molekulargewicht: 338.407
InChI-Schlüssel: IIIWPSPELYBRAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-butoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” are not specifically mentioned in the available resources. It has a molecular formula of C20H22N2O3 and a molecular weight of 338.407.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

4-butoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a compound of interest in the synthesis and structural analysis of heterocyclic compounds. Research in this area often focuses on exploring the synthesis of various substituted benzamides and their structural properties. For instance, the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides has been demonstrated, showcasing methodologies that could potentially apply to the synthesis of compounds like 4-butoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (Chau, Saegusa, & Iwakura, 1982).

Ligands for σ Receptors

Compounds structurally related to 4-butoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide have been studied for their potential as ligands for σ receptors. These receptors are significant in neuroscience research due to their role in various neurological disorders. The synthesis and in vitro evaluation of tetrahydroisoquinolinyl benzamides as ligands for σ receptors have shown that modifications to the tetrahydroisoquinoline moiety and the effects of benzamide ring substituents can significantly influence the binding affinity and selectivity towards σ receptors (Xu, Lever, & Lever, 2007).

Development of PET Radiotracers

Research into the development of PET (Positron Emission Tomography) radiotracers has explored compounds with structural similarities to 4-butoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide. These studies aim to identify high-affinity ligands for σ2 receptors, which can serve as potential diagnostic tools for tumor detection. The synthesis of arylamide hybrids of high-affinity σ2 receptor ligands demonstrates the ongoing efforts to develop effective σ2 PET tracers for tumor diagnosis, highlighting the importance of the tetrahydroisoquinoline moiety and the benzamide component in achieving high affinity and selectivity (Abate et al., 2011).

Anticancer Agents

The tetrahydroisoquinoline core, a key structural element in 4-butoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, is also a feature in compounds investigated for their anticancer properties. Synthesis and evaluation of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents showcase the potential pharmaceutical applications of these compounds. Such research not only contributes to understanding the bioactivity of tetrahydroisoquinolines but also opens pathways for the development of novel anticancer drugs, emphasizing the versatility and therapeutic potential of this structural motif (Redda, Gangapuram, & Ardley, 2010).

Zukünftige Richtungen

The future directions of research on “4-butoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” could involve further exploration of its biological activities, development of novel THIQ analogs with potent biological activity, and investigation of its mechanism of action .

Eigenschaften

IUPAC Name

4-butoxy-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-2-3-12-25-17-8-5-15(6-9-17)19(23)22-16-7-4-14-10-11-21-20(24)18(14)13-16/h4-9,13H,2-3,10-12H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIWPSPELYBRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCNC3=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.